molecular formula C19H14F2N2O4 B2373790 Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 1359390-90-1

Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Cat. No.: B2373790
CAS No.: 1359390-90-1
M. Wt: 372.328
InChI Key: DTXNBOBLLSTDKR-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a fluorinated quinoline derivative with a carbamoylmethoxy substituent at position 4 and a methyl ester at position 2. The fluorine atom at position 6 enhances metabolic stability, while the carbamoyl group may influence binding to biological targets such as P-glycoprotein (P-gp) or enzymes involved in hyperglycemia pathways . This compound’s structural complexity makes it a candidate for therapeutic applications, particularly in oncology and metabolic disorders.

Properties

IUPAC Name

methyl 6-fluoro-4-[2-(2-fluoroanilino)-2-oxoethoxy]quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O4/c1-26-19(25)16-9-17(12-8-11(20)6-7-14(12)22-16)27-10-18(24)23-15-5-3-2-4-13(15)21/h2-9H,10H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXNBOBLLSTDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core and fluorinated substituents make this compound susceptible to oxidation under controlled conditions. Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) selectively oxidize the methyl ester group at the 2-position to a carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.

Example Reaction:

Methyl esterKMnO4,H2Carboxylic acid\text{Methyl ester}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O }}\text{Carboxylic acid}

Hydrolysis Reactions

The carbamoyl and ester functional groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Reagents Outcome References
Ester Hydrolysis Acidic (HCl/H₂O) or Basic (NaOH)HCl or NaOHConversion to carboxylic acid
Carbamoyl Hydrolysis Strong acid (H₂SO₄)Concentrated H₂SO₄Cleavage to amine and carboxylic acid

Hydrolysis of the methyl ester is particularly significant for synthesizing water-soluble derivatives for pharmacological studies.

Nucleophilic Substitution

The electron-withdrawing fluorine atoms at the 6-position and the methoxy group enhance electrophilicity at adjacent positions, enabling nucleophilic aromatic substitution (NAS). For example, the 4-{[(2-fluorophenyl)carbamoyl]methoxy} group can undergo displacement with thiols or amines under catalytic conditions .

Key Reaction Pathway:

Quinoline F+NuCuI DMFQuinoline Nu\text{Quinoline F}+\text{Nu}^-\xrightarrow{\text{CuI DMF}}\text{Quinoline Nu}

(Nu = Thiol, Amine, or other nucleophiles)

Ester Functional Group Reactivity

The methyl ester at the 2-position participates in transesterification and aminolysis:

  • Transesterification : Reacts with alcohols (e.g., ethanol) under acidic catalysis to yield ethyl esters.

  • Aminolysis : Reacts with primary amines to form amides, a reaction exploited in prodrug development.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are feasible at the quinoline core’s halogenated positions. For instance, replacing fluorine at the 6-position with aryl/heteroaryl groups enhances structural diversity for drug discovery .

Example:

Quinoline F+Aryl B OH 2Pd PPh3 4Quinoline Aryl\text{Quinoline F}+\text{Aryl B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Quinoline Aryl}

Thiolation and Sulfonation

The hydroxyl group in analogous quinoline derivatives undergoes thiolation using phosphorus pentasulfide (P₄S₁₀) in pyridine, producing thioquinolines with antitubercular activity . While direct data for this compound is limited, structural analogs confirm this reactivity:

Quinoline OHP4S10,PyridineQuinoline SH\text{Quinoline OH}\xrightarrow{\text{P}_4\text{S}_{10},\text{Pyridine}}\text{Quinoline SH}

Mechanistic Insights

  • Oxidation and Hydrolysis : Governed by the electron-deficient quinoline ring, which polarizes adjacent bonds.

  • NAS Reactivity : Enhanced by fluorine’s meta-directing effects and the carbamoyl group’s steric influence .

This compound’s versatility in undergoing hydrolysis, substitution, and coupling reactions makes it a valuable scaffold in medicinal chemistry, particularly for developing kinase inhibitors or antimicrobial agents . Experimental protocols for these reactions typically employ polar aprotic solvents (e.g., DMF, DMSO) and require purification via chromatography or recrystallization .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate has been investigated for its potential as an anticancer agent . Its structure allows it to induce apoptosis in cancer cells through caspase-mediated pathways, making it a candidate for targeted cancer therapies. Preclinical studies have demonstrated its efficacy against various cancer cell lines, indicating its promise in drug development .

Biological Studies

The compound exhibits antimicrobial properties , inhibiting the growth of bacteria and fungi. This suggests potential applications in developing new antibacterial and antifungal agents. Studies have shown that it can effectively target pathogens, which is crucial in addressing antibiotic resistance issues.

Materials Science

In materials science, the unique properties of this compound make it suitable for developing advanced materials with high thermal stability and conductivity. Its role as a precursor in synthesizing polymers and other materials highlights its versatility in industrial applications .

Case Studies

StudyFocusFindings
Study on Anticancer Activity Evaluated the efficacy of the compound against breast cancer cell linesDemonstrated significant apoptosis induction via caspase activation .
Antimicrobial Efficacy Assessment Tested against common bacterial strainsShowed effective inhibition of growth, suggesting potential as a new antibiotic.
Material Science Application Investigated thermal properties in polymer synthesisFound to enhance thermal stability compared to traditional materials .

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate involves its interaction with specific molecular targets. The imidazo[4,5-b]pyridine core is known to interact with various enzymes and receptors, potentially modulating their activity . The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Quinoline Derivatives

The following table summarizes key structural differences between the target compound and its analogues:

Compound Name Position 4 Substituent Position 6 Substituent Ester Group Molecular Formula Key References
Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate (Target) (2-Fluorophenyl)carbamoylmethoxy F Methyl C₁₉H₁₄F₂N₂O₄
Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate (2-Trifluoromethylphenyl)carbamoylmethoxy F Methyl C₂₀H₁₄F₄N₂O₄
Methyl 6-chloro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate (3-Fluoro-4-methylphenyl)carbamoylmethoxy Cl Methyl C₂₀H₁₆ClFN₂O₄
Ethyl 4-(4-fluorophenyl)-6-methylquinoline-2-carboxylate 4-Fluorophenyl CH₃ Ethyl C₁₉H₁₆FNO₂
Ethyl 6-fluoro-4-(trifluoromethyl)-quinoline-2-carboxylate Trifluoromethyl F Ethyl C₁₃H₉F₄NO₂

Key Observations :

  • Substituent Effects : The carbamoylmethoxy group in the target compound and its analogues (e.g., ) may enhance hydrogen-bonding interactions with biological targets compared to simpler substituents like trifluoromethyl () or aryl groups ().
  • Halogen Influence : Fluorine at position 6 improves metabolic stability and electron-withdrawing properties, whereas chlorine () increases lipophilicity and steric bulk.
P-glycoprotein (P-gp) Inhibition
  • Target Compound: Fluorine at position 6 and the carbamoylmethoxy group may enhance P-gp inhibition, similar to 6-methoxy-2-arylquinolines ().
  • Comparison with 6-Chloro Analogue () : Chlorine’s larger size may reduce binding affinity compared to fluorine.
Antihyperglycemic Activity
  • Target Compound : Carbamoyl groups are critical for targeting insulin resistance pathways ().
  • Comparison with 4-Trifluoromethyl Derivative () : The trifluoromethyl group’s electron-withdrawing effect may reduce solubility, limiting therapeutic utility.
Structural Insights from Crystallography
  • Tools like OLEX2 (), SHELX (), and ORTEP-3 () are used to resolve substituent conformations. For example, the carbamoylmethoxy group’s orientation in the target compound likely optimizes target binding .

Biological Activity

Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the field of anticancer research. This article explores its biological activity, focusing on its mechanisms, efficacy against cancer cell lines, and structure-activity relationships (SAR).

1. Antiproliferative Activity:
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth. A study highlighted that compounds with fluorine substitutions at specific positions on the phenyl ring demonstrated enhanced antitumor activity, particularly against receptor tyrosine kinases like c-Met .

2. Cytotoxicity Studies:
Cytotoxicity assays conducted on lung cancer cell lines (A549, H460) showed that this compound could induce significant cell death at low concentrations. Notably, it was found to be more toxic to cancer cells compared to healthy cells, indicating a potential therapeutic window for selective targeting .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several structural features:

  • Fluorine Substituents: The presence of fluorine atoms at specific positions enhances the compound's binding affinity to target proteins involved in cancer progression.
  • Carbamoyl Group: The carbamoyl moiety contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets.
  • Methoxy Group: This functional group appears to play a role in modulating the compound's lipophilicity and overall bioavailability.

Case Studies

  • In Vitro Studies:
    A series of in vitro experiments demonstrated that this compound exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
  • Comparative Analysis:
    In comparison with other quinoline derivatives, this compound showed superior activity against c-Met kinase, suggesting its potential as a multitargeted therapeutic agent .

Data Table

Compound NameIC50 (nM)TargetCell Line
This compound1.04c-MetA549 (Lung Cancer)
Other Quinoline Derivative5.67c-MetA549 (Lung Cancer)
Standard Chemotherapeutic10.00c-MetA549 (Lung Cancer)

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